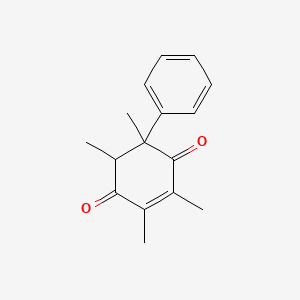
Cyclohex-2-ene-1,4-dione, 2,3,5,6-tetramethyl-5-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenyl-2,3,5,6-tetramethyl-2-cyclohexene-1,4-dione: is an organic compound with the molecular formula C16H18O2 It is characterized by a cyclohexene ring substituted with phenyl and methyl groups, making it a highly substituted cyclohexene derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-2,3,5,6-tetramethyl-2-cyclohexene-1,4-dione typically involves multi-step organic reactions. One common method is the Knoevenagel-Michael cascade reaction , which involves the condensation of a 1,3-dicarbonyl compound with an aldehyde in the presence of a base catalyst. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Piperidine or pyridine
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Phenyl-2,3,5,6-tetramethyl-2-cyclohexene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the dione to corresponding diols or hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl or methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products Formed
Oxidation: Quinones or hydroxyquinones
Reduction: Diols or hydroxy derivatives
Substitution: Halogenated or alkylated derivatives
Aplicaciones Científicas De Investigación
5-Phenyl-2,3,5,6-tetramethyl-2-cyclohexene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-phenyl-2,3,5,6-tetramethyl-2-cyclohexene-1,4-dione involves its interaction with molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3,6,6-Tetramethyl-9-phenyl-3,4,6,7,9,10-hexahydro-2H,5H-acridine-1,8-dione
- 3,3,6,6-Tetramethyl-9-phenyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- Phenyl-(2,3,5,6-tetramethyl-phenyl)-methanone
Uniqueness
5-Phenyl-2,3,5,6-tetramethyl-2-cyclohexene-1,4-dione is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C16H18O2 |
|---|---|
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
2,3,5,6-tetramethyl-5-phenylcyclohex-2-ene-1,4-dione |
InChI |
InChI=1S/C16H18O2/c1-10-11(2)15(18)16(4,12(3)14(10)17)13-8-6-5-7-9-13/h5-9,12H,1-4H3 |
Clave InChI |
NZWRFYFPTDOXFX-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)C(=C(C(=O)C1(C)C2=CC=CC=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B15076512.png)

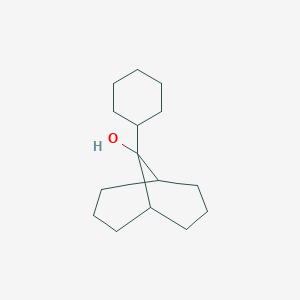



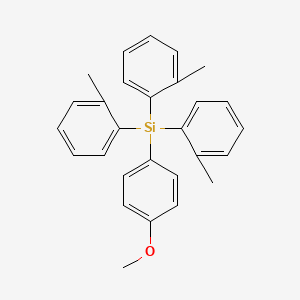
![2-methyl-N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B15076551.png)

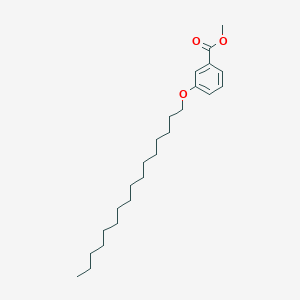

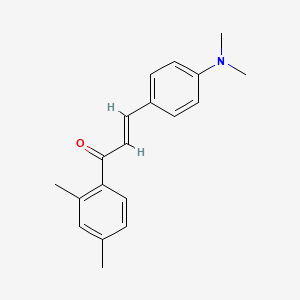
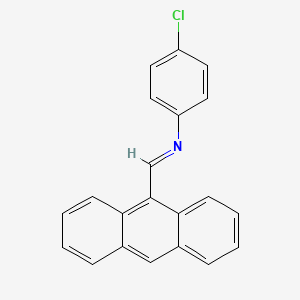
![Benzamide, N-[1-hydroxymethyl-2-(1H-imidazol-4-yl)ethyl]-](/img/structure/B15076594.png)
